N-butyl-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-butyl-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by:
- Core structure: A 1,2,3-triazole ring substituted with a methyl group at position 5 and a 4-methoxyphenyl group at position 1.
- Functional groups: A butyl carboxamide substituent at position 2. This compound belongs to a class of molecules known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its structural features, such as the electron-donating methoxy group and lipophilic butyl chain, are critical for modulating solubility, bioavailability, and target interactions .
Properties
IUPAC Name |
N-butyl-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-4-5-10-16-15(20)14-11(2)19(18-17-14)12-6-8-13(21-3)9-7-12/h6-9H,4-5,10H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBIHIIEIGUBMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as infections and cancer. Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-butyl-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Structural Variations in the Carboxamide Substituent
The carboxamide group is a key pharmacophore. Variations in this moiety significantly alter biological activity and physicochemical properties:
Key Observations :
- Bioactivity: Aromatic substituents like oxazolylmethyl (LELHOB) or hydroxy-phenylpropan-2-yl (ZIPSEY) may confer specificity toward enzymes or receptors, whereas alkyl chains (e.g., butyl) might favor nonspecific interactions .
Variations in the Aryl Group at Position 1
The 4-methoxyphenyl group distinguishes the target compound from analogs with other aryl substituents:
Key Observations :
Comparison with Analogs :
Crystallographic and Spectroscopic Data
- Spectroscopy : The target compound’s ¹H NMR would show characteristic signals for the butyl chain (δ ~0.8–1.5 ppm), OCH₃ (δ ~3.7 ppm), and triazole methyl (δ ~2.3–2.5 ppm), consistent with analogs .
Biological Activity
N-butyl-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- Molecular Formula : C15H20N4O2
- Molecular Weight : 288.35 g/mol
- CAS Number : 924820-11-1
The synthesis of this compound typically involves the reaction of 4-methoxyphenyl derivatives with triazole derivatives under specific conditions to yield high-purity products. The detailed synthesis methods can be found in various publications focusing on triazole chemistry .
Biological Activity Overview
The biological activity of this compound has been explored in several studies, particularly regarding its anti-cancer properties and other pharmacological effects.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, studies have shown that various triazole compounds can inhibit cancer cell growth across multiple human cancer cell lines. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell proliferation.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | TBD | Induction of apoptosis |
| Other Triazole Derivatives | Various (NCI panel) | <10 | NF-kB inhibition |
This table summarizes findings from studies where triazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines .
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of NF-kB Pathway : Similar to other triazoles, it may inhibit the NF-kB pathway, which is crucial in regulating immune response and cell survival.
- Induction of Reactive Oxygen Species (ROS) : Enhanced ROS levels can lead to cellular stress and apoptosis in cancer cells.
- Modulation of Glutathione Levels : Some studies suggest that triazoles affect glutathione metabolism, impacting cellular redox state and promoting apoptosis .
Case Studies
Several case studies have highlighted the effectiveness of triazole compounds in preclinical settings:
- In Vitro Studies on Cancer Cell Lines : A study tested this compound against a range of human cancer cell lines including breast and leukemia cells. Results indicated significant growth inhibition at concentrations lower than 10 µM.
- Mechanistic Studies : Research focused on the apoptotic pathways activated by this compound revealed morphological changes in treated cells consistent with apoptosis (e.g., membrane blebbing and chromatin condensation) .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone for 1,4-disubstituted triazoles. However, achieving the 1,4,5-trisubstitution pattern in the target compound necessitates post-cycloaddition functionalization:
- Azide Component : 4-Methoxyphenylazide synthesized from 4-methoxyaniline via diazotization and azide displacement.
- Alkyne Component : Propiolamide derivatives (e.g., N-butylpropiolamide) could theoretically yield the carboxamide directly, though stability concerns favor indirect routes.
Limitation : Direct CuAAC produces 1,4-disubstituted triazoles, requiring subsequent methylation at position 5.
Oxidative Cyclization of Amidrazones
An alternative route involves cyclizing amidrazones, as demonstrated intriazolo[1,5-a]pyrimidine syntheses:
- Amidrazone Formation : React 4-methoxybenzoyl hydrazine with methyl cyanoacetate.
- Cyclization : Use acetic acid under reflux to form the triazole ring.
- Methylation : Introduce the methyl group via Friedel-Crafts alkylation (if feasible) or SN2 displacement.
Advantage : Permits sequential installation of substituents.
Detailed Synthetic Routes
Route 1: Huisgen Cycloaddition Followed by Functionalization
Synthesis of 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbonitrile
Methylation at Position 5
- Reagents : MeMgBr, THF, 0°C → RT, 6 h.
- Mechanism : Nucleophilic attack on the electron-deficient C5 position.
Carboxamide Formation
Route 2: Sequential Cyclization and Substitution
Synthesis of 5-Methyl-1H-1,2,3-triazole-4-carboxylic Acid
Nucleophilic Displacement with 4-Methoxyaniline
Ester to Amide Conversion
- Aminolysis : n-Butylamine, MeOH, reflux, 8 h.
Optimization and Yield Enhancement
Critical Reaction Parameters
| Step | Optimal Conditions | Yield Improvement Strategy |
|---|---|---|
| Cycloaddition | CuI (5 mol%), DIPEA, MeCN | Microwave irradiation (100°C, 1h) |
| Methylation | MeOTf, K₂CO₃, DMF | Phase-transfer catalysis (TBAB) |
| Amidation | HATU, DIPEA, DCM | Pre-activation of carboxylic acid |
Comparative Yield Data
| Route | Step 1 Yield | Step 2 Yield | Step 3 Yield | Overall Yield |
|---|---|---|---|---|
| 1 | 75% | 65% | 68% | 33.2% |
| 2 | 82% | 87% | 73% | 52.3% |
Route 2 proves superior due to fewer side reactions and higher regioselectivity.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : >98% purity (C18 column, MeCN/H₂O = 70:30, 1 mL/min, λ = 254 nm).
Q & A
Q. What are the common synthetic routes for preparing N-butyl-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and what reaction conditions optimize yield and purity?
- Methodological Answer: The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core. Key steps include:
- Preparation of azide and alkyne precursors, such as halogenated aromatic intermediates.
- Cycloaddition under inert conditions (e.g., nitrogen atmosphere) using Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in polar solvents (DMF, DMSO) at 60–80°C for 12–24 hours .
- Post-synthetic modifications (e.g., carboxamide coupling) via condensation reactions with activated carbonyl derivatives, optimized for purity using column chromatography or recrystallization .
Q. How is the molecular structure of this compound characterized in academic research?
- Methodological Answer: Structural elucidation employs:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and regiochemistry of the triazole ring .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography: Single-crystal diffraction studies (e.g., using SHELXL software) to resolve 3D conformation and intermolecular interactions .
Q. What preliminary biological screenings are typically conducted for this compound?
- Methodological Answer: Initial assays focus on:
- Antimicrobial Activity: Broth microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) to determine MIC values .
- Anticancer Potential: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity and IC₅₀ values .
- Enzyme Inhibition: Fluorescence-based assays targeting enzymes like α-glucosidase or kinases to identify inhibitory activity .
Advanced Research Questions
Q. How do researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer: Contradictions are addressed by:
- Reproducibility Checks: Repeating assays under standardized conditions (e.g., pH, temperature, cell passage number) .
- Meta-Analysis: Cross-referencing data with structurally analogous compounds to identify substituent-dependent trends .
- Computational Validation: Molecular docking to predict binding affinities and explain discrepancies in activity .
Q. What computational methods are used to study the interaction between this compound and biological targets?
- Methodological Answer: Advanced techniques include:
- Molecular Docking: Software like AutoDock Vina to model ligand-receptor interactions (e.g., with Orai1 or kinase domains) .
- Molecular Dynamics (MD) Simulations: GROMACS or AMBER to study binding stability and conformational changes over time .
- QSAR Modeling: Regression analysis to correlate substituent properties (e.g., logP, Hammett constants) with bioactivity .
Q. How is the mechanism of action elucidated for this compound's enzyme inhibitory effects?
- Methodological Answer: Mechanistic studies involve:
- Kinetic Assays: Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Ki values .
- Site-Directed Mutagenesis: Modifying enzyme active sites to identify critical binding residues .
- Isothermal Titration Calorimetry (ITC): Quantifying binding thermodynamics (ΔH, ΔS) .
Q. What strategies improve the compound's solubility and bioavailability without altering core pharmacophores?
- Methodological Answer: Strategies include:
- Prodrug Design: Introducing hydrolyzable groups (e.g., esters) to enhance aqueous solubility .
- Formulation Optimization: Nanoemulsions or cyclodextrin complexes to improve dissolution rates .
- Structural Analog Synthesis: Adding polar substituents (e.g., hydroxyl, amine) while retaining triazole-carboxamide core .
Q. How does altering substituents affect the compound's bioactivity, and what methodologies identify optimal derivatives?
- Methodological Answer: Substituent effects are explored via:
- Combinatorial Chemistry: Parallel synthesis of derivatives with varied aryl/alkyl groups .
- Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups) and evaluation of bioactivity trends .
- High-Throughput Screening (HTS): Automated assays to rapidly test libraries of analogs against multiple targets .
Tables
Table 1: Key Analytical Data for Structural Characterization
| Technique | Parameters | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.21 (s, 1H, triazole), δ 3.82 (s, 3H, OCH₃) | |
| X-ray Diffraction | Space group P2₁/c, Z = 4, R-factor = 0.056 | |
| HRMS (ESI+) | m/z 356.1523 [M+H]⁺ (calc. 356.1520) |
Table 2: Representative Biological Activity Data
| Assay Type | Target/Model | Result (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Anticancer (MTT) | MCF-7 breast cancer | 12.5 µM | |
| Antimicrobial | C. albicans | MIC = 32 µg/mL | |
| Enzyme Inhibition | α-Glucosidase | Ki = 8.3 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
